molecular formula C23H21ClN2O4S B2362088 5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005301-37-0

5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2362088
CAS No.: 1005301-37-0
M. Wt: 456.94
InChI Key: XQDXPUHVTMCDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is an organic compound . It is reported as an intermediate in the synthesis of glyburide .


Molecular Structure Analysis

The molecular formula of this compound is C16H16ClNO2 . The molecular weight is 289.76 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 439.0±45.0 °C and a predicted density of 1.192±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound is solid in form .

Scientific Research Applications

Novel Synthesis Techniques

Research has demonstrated innovative synthesis methods relevant to compounds structurally related to "5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide". For instance, a novel synthesis of 1,2,3,4-tetrahydroquinolines through intramolecular cyclization utilizing the Pummerer reaction, starting from methoxyanilines, offers an efficient method for tetrahydroquinoline synthesis (J. Toda, M. Sakagami, T. Sano, 1999).

Anticancer Applications

The synthesis and biological evaluation of derivatives structurally related to the compound have shown potent cytotoxic activity against various human cancer cell lines. Compounds displaying remarkable cytotoxic activity induced apoptosis and cell cycle arrest, suggesting potential as anticancer agents (P. Ravichandiran et al., 2019).

Diuretic and Antihypertensive Agents

Research on quinazoline derivatives indicates significant diuretic and antihypertensive activities, presenting a promising avenue for the development of new therapeutic agents in these areas (M. Rahman et al., 2014).

Serotonin Receptor Agonists

Benzamide derivatives, similar to the compound of interest, have been synthesized and evaluated for their effects on gastrointestinal motility, acting as selective serotonin 4 receptor agonists. This highlights their potential as prokinetic agents for gastrointestinal disorders (S. Sonda et al., 2004).

Antioxidant and Enzymatic Inhibition

N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides have shown prominent activity against acetylcholinesterase enzyme, suggesting applications in treating diseases related to oxidative stress and enzymatic dysfunction (A. Fatima et al., 2013).

Phosphodiesterase Inhibition

Phosphodiesterase 4 (PDE4) inhibitors, designed for pulmonary diseases, demonstrate the therapeutic potential of structurally related compounds in treating asthma and chronic obstructive respiratory disease (G. Villetti et al., 2015).

Safety and Hazards

The compound is classified as harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-30-22-12-10-17(24)14-20(22)23(27)25-18-11-9-16-6-5-13-26(21(16)15-18)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXPUHVTMCDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.